molecular formula C8H11Br2N B594743 4-Bromo-2,3-dimethylaniline hydrobromide CAS No. 1338796-79-4

4-Bromo-2,3-dimethylaniline hydrobromide

Cat. No.: B594743
CAS No.: 1338796-79-4
M. Wt: 280.991
InChI Key: ALQUYWPEOMXASJ-UHFFFAOYSA-N
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Description

4-Bromo-2,3-dimethylaniline hydrobromide is an organic compound with the molecular formula C8H11Br2N. It is a derivative of aniline, where the aniline ring is substituted with bromine and methyl groups. This compound is often used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,3-dimethylaniline hydrobromide typically involves the bromination of 2,3-dimethylaniline. The reaction is carried out using bromine or a brominating agent such as pyridine hydrobromide perbromide. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent like acetic acid .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The crude product is often purified through recrystallization from solvents like petroleum ether .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3-dimethylaniline hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation Reactions: The compound can be oxidized to form different products.

    Reduction Reactions: The nitro group can be reduced to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include brominating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while oxidation reactions can produce quinones .

Scientific Research Applications

4-Bromo-2,3-dimethylaniline hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2,3-dimethylaniline hydrobromide involves its interaction with molecular targets such as enzymes and proteins. The bromine and methyl groups on the aniline ring influence its binding affinity and reactivity. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2,3-dimethylaniline hydrobromide is unique due to the presence of both bromine and methyl groups on the aniline ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable in various chemical and biological applications .

Properties

IUPAC Name

4-bromo-2,3-dimethylaniline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.BrH/c1-5-6(2)8(10)4-3-7(5)9;/h3-4H,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQUYWPEOMXASJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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